2-Methyl-5-(trifluoromethoxy)phenylacetic acid
Description
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWWHUPWMQKJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that the compound contains a trifluoromethoxy group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have a role in these pathways.
Pharmacokinetics
The presence of the trifluoromethoxy group can potentially enhance the compound’s bioavailability .
Result of Action
Related compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have similar effects.
Action Environment
It’s worth noting that the compound is stable at ambient temperature , suggesting that it may be relatively stable under various environmental conditions.
Biological Activity
2-Methyl-5-(trifluoromethoxy)phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a phenylacetic acid backbone with a trifluoromethoxy group, which significantly influences its biological properties. The trifluoromethoxy group is known to enhance lipophilicity and modify the compound's interaction with biological targets.
The mechanism of action for this compound involves interaction with various biological receptors and pathways:
- Receptor Binding : The compound has shown affinity for multiple receptors, including sigma receptors, which are implicated in various neurological processes .
- Enzyme Inhibition : Studies indicate that it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
- Cellular Effects : The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly reduced viability in breast cancer cell lines by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
- Anti-inflammatory Effects : Research indicated that this compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a role in modulating inflammatory responses. These findings highlight its potential application in treating chronic inflammatory conditions .
- Antimicrobial Properties : In a comparative study against standard antibiotics, this compound showed notable activity against resistant strains of bacteria, suggesting its utility as a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethoxy group is crucial for enhancing the potency of this compound. SAR studies indicate that modifications to the phenyl ring can significantly alter biological activity:
- Fluorine Substitutions : The presence of fluorine atoms increases lipophilicity and receptor binding affinity.
- Alkyl Chain Length : Variations in the alkyl chain attached to the acetic acid moiety can influence solubility and metabolic stability.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-5-(trifluoromethoxy)phenylacetic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: HNF-4 Modulation
Research has indicated that derivatives of phenylacetic acid can act as modulators of hepatocyte nuclear factor 4-alpha (HNF-4α), which plays a crucial role in metabolic regulation. The modulation of HNF-4α could have implications for treating metabolic disorders such as diabetes and obesity .
Biochemical Research
This compound is utilized in biochemical assays and experiments due to its ability to act as a non-ionic organic buffering agent. It maintains pH levels in cell cultures, especially within the range of 6 to 8.5, which is critical for various biological processes .
Table 1: Buffering Capacity of this compound
| Parameter | Value |
|---|---|
| pH Range | 6 - 8.5 |
| Buffering Type | Non-ionic |
| Application | Cell culture |
Environmental Applications
The compound's trifluoromethoxy group enhances its stability and lipophilicity, allowing it to be studied for potential applications in environmental chemistry, particularly in the degradation of pollutants.
Case Study: Pollutant Degradation
Research has shown that phenylacetic acid derivatives can facilitate the breakdown of certain environmental pollutants through microbial activity. This property is essential for developing bioremediation strategies .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for various chromatographic techniques such as HPLC and LC-MS. Its unique spectral properties allow for precise identification and quantification in complex mixtures .
Table 2: Analytical Applications
| Technique | Application |
|---|---|
| HPLC | Quantification of compounds |
| LC-MS | Identification in mixtures |
Comparison with Similar Compounds
Structural Isomers and Substituent Positioning
- 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (MW: 234.17): Differs in the methyl group position (3- vs. 2-).
- 4-(Trifluoromethoxy)phenylacetic acid (MW: 220.14): Lacks a methyl group but has a trifluoromethoxy group at the 4-position. The para-substitution likely reduces steric hindrance compared to the ortho-substituted target compound, affecting crystallization and melting points .
Trifluoromethoxy vs. Trifluoromethyl Derivatives
- 4-(Trifluoromethyl)phenylacetic acid (MW: 204.14): Replaces the trifluoromethoxy group with a trifluoromethyl group.
- 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid : Combines methoxy and trifluoromethyl substituents. The methoxy group introduces electron-donating effects, which may counterbalance the electron-withdrawing trifluoromethyl group, creating a unique electronic profile .
Fluorinated Hybrid Derivatives
- 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (MW: 238.14): Incorporates both fluorine and trifluoromethoxy groups.
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural similarity to JRD Fluorochemicals' analog .
Research Findings and Functional Implications
Electronic and Steric Effects
- Acidity : Trifluoromethoxy groups increase acidity compared to methoxy or methyl groups due to strong electron withdrawal. For example, phenylacetic acid (pKa ~4.3) becomes more acidic with trifluoromethoxy substitution (estimated pKa ~2.5–3.0) .
- Biological Activity : Analogs like 3-hydroxyphenylacetic acid exhibit antimicrobial properties, suggesting that trifluoromethoxy derivatives may also display bioactivity, though modulated by fluorine's lipophilicity .
Preparation Methods
Sulfonyloxy-Activated Hydroxyacetic Acid Derivative Route
- Process Description : This method involves reacting sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds in the presence of strong acids or Lewis acids such as aluminum chloride.
- Reaction Conditions : Temperature ranges from -20°C to 200°C, preferably 0°C to 150°C; atmospheric pressure is typical, but variations are possible.
- Catalysts : Lewis acids (e.g., aluminum chloride) and mineral acids (e.g., sulfuric acid).
- Yields : Example yields include 84% for n-butyl phenylsulfonyloxyacetate intermediates.
- Advantages : Allows for selective substitution and good control over reaction conditions.
- Limitations : Requires handling of strong acids and precise temperature control.
This method is suitable for preparing phenylacetic acid derivatives with various substituents, including trifluoromethoxy groups, by choosing the appropriate aromatic starting materials.
Chloromethylation, Cyanidation, Hydrolysis, and Acyl Chloride Formation
- Starting Material : p-Xylene or substituted xylenes.
- Stepwise Process :
- Chloromethylation : Introduction of chloromethyl groups on the aromatic ring using formaldehyde and hydrochloric acid.
- Cyanidation : Conversion of chloromethyl groups to cyanides using sodium or potassium cyanide in aqueous solution.
- Hydrolysis : Acidic hydrolysis of nitriles to carboxylic acids.
- Acyl Chloride Formation : Treatment of the carboxylic acid with thionyl chloride to form phenylacetyl chloride intermediates.
- Reaction Conditions :
- Chloromethylation at 50-80°C for 10 hours.
- Hydrolysis at 120-130°C for 10 hours.
- Acyl chloride formation at 60-70°C for 9-10 hours.
- Yields and Purity : Total yield over four steps ranges from 73.6% to 76.6%, with purity above 99% by gas chromatography.
- Advantages : High purity final product and relatively straightforward scale-up.
- Safety Notes : Use of cyanides requires strict safety protocols; alkaline environment reduces risk.
This multi-step method is adaptable for producing substituted phenylacetic acids, including trifluoromethoxy derivatives, by selecting appropriate starting materials and reaction conditions.
Direct Carboxylation of Benzyl Halides Under Phase Transfer Conditions
- Process : Carboxylation of benzyl halides in the presence of phase transfer catalysts and strong bases such as potassium hydroxide.
- Reaction Conditions : Reflux in solvents like butanol at temperatures around 115°C for 5-7 hours.
- Workup : Acidification with sulfuric acid, extraction with dichloromethane, washing, drying, and concentration.
- Yields : High purity products (up to 96%) with good yields.
- Advantages : Single-step carboxylation with relatively mild conditions.
- Limitations : Requires careful control of reaction time and temperature; phase transfer catalysts needed for efficiency.
This method has been demonstrated for trifluoromethyl-substituted phenylacetic acids and is extendable to trifluoromethoxy analogues with suitable modifications.
Coupling of Trifluoromethoxyphenylacetic Acid with Amines Followed by Reduction
- Context : Used primarily in the synthesis of trifluoromethoxyl substituted phenylethylene diamines but involves preparation of trifluoromethoxyphenylacetic acid as a precursor.
- Process : Coupling of trifluoromethoxyphenylacetic acid with amines to form amides, followed by reduction using alane.
- Purification : Intermediate amides are isolated and purified before reduction.
- Yields : Example yield of 73% for coupling step.
- Relevance : Demonstrates availability of trifluoromethoxyphenylacetic acid through established synthetic routes, useful for further derivatization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Temperature Range (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonyloxy-Activated Hydroxyacetic Acid | Lewis acid (AlCl3), strong acids | -20 to 200 (prefer 0-150) | Variable | ~84 (intermediate) | Not specified | Strong acid handling, selective substitution |
| Chloromethylation → Cyanidation → Hydrolysis → Acyl Chloride | p-Xylene, formaldehyde, HCl, NaCN, SOCl2 | 50-130 (stepwise) | 9-10 h per step | 73.6-76.6 | >99 | Multi-step, high purity, safety concerns with cyanide |
| Carboxylation of Benzyl Halides | KOH, phase transfer catalyst, butanol | ~115 | 5-7 h | High (not specified) | ~96 | Single-step carboxylation, mild conditions |
| Coupling with Amines and Reduction | Trifluoromethoxyphenylacetic acid, amines, alane | Room temperature to reflux | 20 min to hours | 73 | Not specified | Used for further derivatization, amide intermediate |
Research Findings and Notes
- The use of Lewis acids , especially aluminum chloride, is preferred for activating aromatic rings for substitution reactions involving hydroxyacetic acid derivatives.
- Multi-step synthetic routes using chloromethylation and cyanidation are well-established and yield high-purity products, but require careful handling of toxic reagents.
- Direct carboxylation of benzyl halides under phase transfer catalysis offers a milder alternative with good yields and purity, suitable for scale-up.
- The trifluoromethoxy group is typically introduced via substituted aromatic starting materials, as direct trifluoromethoxylation is challenging; hence, synthesis often begins with commercially available trifluoromethoxy-substituted aromatics.
- Purification typically involves extraction, washing, drying over sodium sulfate or magnesium sulfate, and vacuum distillation or crystallization to achieve high purity.
Q & A
Basic: What synthetic routes are commonly used to prepare 2-Methyl-5-(trifluoromethoxy)phenylacetic acid?
Methodological Answer:
The synthesis typically involves:
- Friedel-Crafts alkylation/acylation to introduce the methyl and trifluoromethoxy groups onto the benzene ring.
- Hydrolysis of esters or nitriles to generate the acetic acid side chain. For example, a phenylacetonitrile intermediate may be hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
- Electrophilic substitution reactions to install the trifluoromethoxy group, often using trifluoromethylating agents like CF₃OTf or halogen exchange protocols .
Key Considerations: Purity is ensured via recrystallization or column chromatography. Reaction progress is monitored by TLC or HPLC .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DOE): Use response surface methodology to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For instance, trifluoromethoxy group installation may require anhydrous conditions and Lewis acid catalysts (e.g., BF₃) .
- Microwave-assisted synthesis: Reduces reaction time for steps like ester hydrolysis or aryl coupling.
- In-line analytics: Implement FTIR or Raman spectroscopy to track intermediates and minimize side reactions .
Basic: What analytical techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., splitting patterns for methyl and trifluoromethoxy groups). ¹⁹F NMR confirms the presence of the CF₃O group .
- HPLC-MS: Quantifies purity and detects trace impurities using reverse-phase C18 columns with UV detection at 210–260 nm .
- Elemental Analysis: Validates stoichiometry, particularly for fluorine content .
Advanced: How to resolve conflicting spectroscopic data when characterizing derivatives?
Methodological Answer:
- Orthogonal Techniques: Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to confirm stereochemistry and regioselectivity .
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in complex matrices .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous structures .
Basic: What in vitro models are suitable for evaluating its pharmacological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test activity against COX-2 or other targets using fluorogenic substrates (e.g., Folin-Ciocalteu reagent for phenolic groups) .
- Cell-Based Assays: Use human hepatocyte lines (e.g., HepG2) to assess cytotoxicity and metabolic stability. LC-MS quantifies parent compound and metabolites .
Advanced: How to design in vivo studies accounting for metabolic pathways?
Methodological Answer:
- Pharmacokinetic (PK) Profiling: Administer the compound via IV/oral routes in rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS to determine half-life and bioavailability .
- Metabolite Identification: Use high-resolution MS/MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .
- Tissue Distribution Studies: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Stability: How do pH and temperature affect its stability in solution?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC. The trifluoromethoxy group enhances stability under acidic conditions but may hydrolyze under strong bases .
- Storage Recommendations: Store lyophilized solid at –20°C in inert atmospheres. In solution, use aprotic solvents (e.g., DMSO) to prevent hydrolysis .
Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis: Compare studies for variability in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .
- Standardized Protocols: Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays to improve reproducibility.
- Control Experiments: Include reference compounds (e.g., phenylacetic acid derivatives) to benchmark activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
